Methyl 3-(5-amino-1H-indol-1-yl)propanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(5-aminoindol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)5-7-14-6-4-9-8-10(13)2-3-11(9)14/h2-4,6,8H,5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGINKXUZAAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734682 | |
| Record name | Methyl 3-(5-amino-1H-indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168166-75-4 | |
| Record name | Methyl 3-(5-amino-1H-indol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-1H-indol-1-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The amino group can be introduced through nitration followed by reduction, and the ester group is typically added via esterification reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-amino-1H-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 3-(5-amino-1H-indol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-(5-amino-1H-indol-1-yl)propanoate involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position on the Indole Ring
- Methyl 3-(1H-Indol-3-yl)propanoate (CAS 5548-09-4): The indole substitution occurs at position 3, lacking the 5-amino group.
- 3-(5-Methoxy-1H-indol-3-yl)propanoic acid (CAS 39547-16-5): Features a methoxy group at position 5 and a carboxylic acid instead of a methyl ester. The methoxy group provides electron-donating effects, while the acid group decreases lipophilicity, impacting bioavailability .
Amino Group Placement
- Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate: The amino group is on the propanoate chain (α-carbon) rather than the indole ring. This structural variation may alter binding modes in enzyme-active sites, as seen in sulfonamide-containing analogs (e.g., ) .
- Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate: The chiral amino group on the side chain could enhance stereoselective interactions, a feature absent in the target compound .
Ester vs. Acid Derivatives
- 3-(5-Methoxy-1H-indol-3-yl)propanoic acid: The carboxylic acid group increases polarity, reducing cell permeability compared to methyl esters. This is critical in drug design where membrane penetration is essential .
- Butyl ester analogs (e.g., ) : Longer alkyl chains (e.g., butyl) further enhance lipophilicity but may reduce solubility in aqueous environments .
Physicochemical Properties
| Compound Name | Molecular Weight | Substituents | Key Functional Groups | Solubility (Inferred) |
|---|---|---|---|---|
| Methyl 3-(5-amino-1H-indol-1-yl)propanoate | 218.25 g/mol | 5-Amino (indole-1-yl) | Methyl ester | Moderate (lipophilic) |
| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 219.24 g/mol | 5-Methoxy (indole-3-yl) | Carboxylic acid | Low (polar) |
| Methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate | 236.24 g/mol | 5-Fluoro (indole-3-yl), α-amino | Methyl ester, amino | Moderate (amphiphilic) |
| Methyl 3-(1H-indol-3-yl)propanoate | 203.24 g/mol | Unsubstituted (indole-3-yl) | Methyl ester | High (non-polar solvents) |
Biological Activity
Methyl 3-(5-amino-1H-indol-1-yl)propanoate, a compound featuring an indole structure, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 168166-75-4
The compound is characterized by the presence of an amino group and a methyl ester, which contribute to its reactivity and biological properties .
This compound interacts with various molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
- Receptor Binding : The indole structure allows binding to specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated alongside other indole derivatives in various studies:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lung (H460), and colon (HT29) cells. The IC50 values were comparable to established anticancer agents like PAC-1 and oncrasin-1 .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Inhibition : It showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for certain derivatives were lower than those for conventional antibiotics like ampicillin .
Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. This compound may modulate inflammatory and oxidative stress pathways, making it a candidate for treating neurodegenerative disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Methyl 3-(1H-indol-1-yl)propanoate | Lacks amino group | Lower reactivity in biological contexts | N/A |
| Methyl 3-(5-methoxy-1H-indol-1-yl)propanoate | Contains methoxy group | Altered chemical properties affecting activity | N/A |
| This compound | Unique amino & methyl ester groups | Significant anticancer & antimicrobial activities | <50 |
The unique combination of the amino group and methyl ester in this compound enhances its biological activity compared to similar compounds .
Study on Anticancer Activity
In a controlled study, this compound was administered to various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at concentrations as low as 20 µM, with apoptosis confirmed through fluorescence microscopy techniques using Hoechst and PI staining .
Neuroprotective Study
Another study focused on the neuroprotective effects of indole derivatives, including this compound. The findings suggested that the compound reduced oxidative stress markers and improved cell viability in SH-SY5Y neuroblastoma cells subjected to H2O2-induced damage .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 3-(5-amino-1H-indol-1-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via indole functionalization, such as alkylation of 5-aminoindole with methyl acrylate derivatives. Key steps include protecting the 5-amino group (e.g., using trifluoroacetyl) to prevent side reactions during coupling. Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–60°C), and catalysts like DMAP. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC and using anhydrous conditions to suppress hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing purity and structure?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the propanoate linkage and indole substitution. Key signals include aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%). Retention time shifts indicate impurities or degradation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 233.1) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators in powder-handling scenarios .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of airborne particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water rinsing to prevent drainage contamination .
Q. How should the compound be stored to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) confirm no decomposition. Monitor via HPLC for ester hydrolysis or indole oxidation .
Advanced Research Questions
Q. How can crystallographic data discrepancies in derivatives be resolved?
- Methodological Answer : Use SHELXL for refinement, focusing on:
- Twinned Data : Apply TWIN/BASF commands to model pseudo-merohedral twinning.
- Disorder : Refine occupancies of overlapping substituents (e.g., ester groups) using PART instructions.
- Validate with R1 < 5% and wR2 < 12% .
Q. What strategies prevent 5-amino group degradation during indole functionalization?
- Methodological Answer :
- Protection : Use Boc or Fmoc groups during alkylation. Deprotect with TFA (Boc) or piperidine (Fmoc).
- Mild Conditions : Avoid strong acids/bases; employ Pd-catalyzed cross-coupling for C–N bond formation.
- Monitor by LC-MS to detect deamination (mass shift –16 Da) .
Q. How can stability under varying pH/temperature be systematically analyzed?
- Methodological Answer :
- pH Studies : Incubate solutions (pH 1–13) at 37°C for 24h. Quench with buffer and analyze degradation via UPLC-PDA.
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .
Q. What computational methods predict reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) for nucleophilic attack sites.
- MD Simulations : Solvate the molecule in explicit water to assess ester hydrolysis rates.
- Validate with experimental kinetic data (e.g., pseudo-first-order rate constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
